molecular formula C18H23ClN4O2 B12783957 Carbamic acid, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, methyl ester, (S)- CAS No. 136722-79-7

Carbamic acid, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, methyl ester, (S)-

Cat. No.: B12783957
CAS No.: 136722-79-7
M. Wt: 362.9 g/mol
InChI Key: RTCDKTPPMZMKBH-LBPRGKRZSA-N
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Description

Carbamic acid, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, methyl ester, (S)- is a complex organic compound with a unique structure that includes a benzodiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, methyl ester, (S)- typically involves multiple steps. The process begins with the preparation of the benzodiazepine core, followed by the introduction of the imidazo group and the carbamic acid ester. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, methyl ester, (S)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

Carbamic acid, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, methyl ester, (S)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-anxiety or anti-seizure medication.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Carbamic acid, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, methyl ester, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects and producing a calming effect.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its use in treating anxiety and seizure disorders.

    Alprazolam: Commonly used for its anxiolytic effects.

Uniqueness

Carbamic acid, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, methyl ester, (S)- is unique due to its specific structural features, such as the imidazo group and the carbamic acid ester. These features may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

CAS No.

136722-79-7

Molecular Formula

C18H23ClN4O2

Molecular Weight

362.9 g/mol

IUPAC Name

methyl N-[(11S)-6-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-2-yl]carbamate

InChI

InChI=1S/C18H23ClN4O2/c1-11(2)5-6-22-10-13-7-14(19)8-15-16(13)23(9-12(22)3)17(20-15)21-18(24)25-4/h5,7-8,12H,6,9-10H2,1-4H3,(H,20,21,24)/t12-/m0/s1

InChI Key

RTCDKTPPMZMKBH-LBPRGKRZSA-N

Isomeric SMILES

C[C@H]1CN2C3=C(CN1CC=C(C)C)C=C(C=C3N=C2NC(=O)OC)Cl

Canonical SMILES

CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3N=C2NC(=O)OC)Cl

Origin of Product

United States

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